molecular formula C18H20N4O2S2 B2859793 4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide CAS No. 1209366-92-6

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide

Cat. No.: B2859793
CAS No.: 1209366-92-6
M. Wt: 388.5
InChI Key: KNANHIRQAQYJSB-UHFFFAOYSA-N
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Description

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and the thiophene moiety. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, acids, bases, and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methylbenzo[d]thiazol-2-amine
  • methyl (4-methylbenzo[d]thiazol-2-yl)carbamate
  • 4-methoxy-7-methylbenzo[d]thiazol-2-amine

Uniqueness

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(thiophen-2-yl)piperazine-1-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its diverse range of applications and potential for further research and development.

Properties

IUPAC Name

4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c1-12-5-6-13(24-2)15-16(12)26-18(20-15)22-9-7-21(8-10-22)17(23)19-14-4-3-11-25-14/h3-6,11H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNANHIRQAQYJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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